molecular formula C19H14BrFN2O6S B2592862 Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-40-6

Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2592862
CAS No.: 899728-40-6
M. Wt: 497.29
InChI Key: IGXNYNXPYPFSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinecarboxylate family, characterized by a dihydropyridazine core with a 6-oxo group, an ester moiety at position 3, and substituted aryl groups at positions 1 and 2. These features suggest applications in medicinal chemistry, particularly as a precursor for adenosine receptor modulators or enzyme inhibitors .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-9-3-12(20)4-10-15)11-17(24)23(22-18)14-7-5-13(21)6-8-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNYNXPYPFSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the bromophenyl and fluorophenyl groups. The sulfonylation and esterification steps are crucial for the final product formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a pyridazinecarboxylate backbone with several analogs. Key differences arise from substituents at positions 1 and 4:

Compound Name Position 1 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenyl (4-Bromophenyl)sulfonyloxy Sulfonyloxy, Bromine, Fluorine ~490 (estimated) N/A N/A
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl Methyl Chlorine, Cyano ~350 (estimated) 63 109–110
Ethyl 5-Cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 3-Trifluoromethylphenyl Methyl Trifluoromethyl, Cyano ~395 (estimated) 52 106–110
Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Phenyl Butylsulfanyl Sulfanyl (Thioether) 332.42 N/A N/A
Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-Trifluoromethylphenyl Trifluoromethyl Dual Trifluoromethyl Groups ~422 (estimated) N/A N/A

Key Observations

Electron-Withdrawing vs. Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal stability due to the strong electron-withdrawing nature of CF₃, reflected in their higher melting points (e.g., 106–110°C for ).

Steric Effects: The bulky (4-bromophenyl)sulfonyloxy group in the target compound may hinder nucleophilic attack at position 4 compared to smaller substituents like methyl or cyano groups .

Synthetic Accessibility: Analogs with cyano or methyl groups (e.g., ) achieve higher yields (up to 95%) compared to those with trifluoromethyl or sulfonyloxy groups, likely due to fewer steric and electronic challenges during synthesis .

Biological Relevance: Pyridazinecarboxylates with sulfonyloxy groups (e.g., target compound) are hypothesized to act as adenosine A1 receptor modulators, similar to 2-aminothienopyridazines . In contrast, sulfanyl-substituted analogs (e.g., ) may exhibit different pharmacokinetic profiles due to altered lipophilicity.

Research Findings and Implications

Spectroscopic Characterization

  • NMR and MS Data : The target compound’s structure can be confirmed via ¹H/¹³C NMR and mass spectrometry, analogous to methods used for compounds in . The sulfonyloxy group would produce distinct deshielded signals in NMR, while bromine and fluorine atoms contribute to characteristic isotopic patterns in MS.

Crystallographic Analysis

  • The puckering of the pyridazine ring, critical for biological activity, can be analyzed using Cremer-Pople coordinates, as demonstrated in . Substituents like sulfonyloxy may induce nonplanar conformations, altering binding affinities compared to planar analogs.

Biological Activity

Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a member of the dihydropyridazinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine ring with various substituents that may influence its biological activity. The presence of a sulfonyl group and halogenated phenyl rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

A study on structurally similar compounds demonstrated significant anticancer activity against several human cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound APatu8988 (pancreatic)0.5Apoptosis induction
Compound BSGC7901 (gastric)0.3Cell cycle arrest
This compoundTBDTBD

These findings suggest that the compound may also exhibit similar activities, although specific IC50 values for this compound are not yet available.

Enzyme Inhibition Studies

In enzyme inhibition assays, related compounds showed promising results:

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
Compound CAChE0.264Mixed
Compound DMAO-B0.212Competitive

These results indicate that this compound may also possess similar inhibitory properties against these enzymes.

Case Study 1: Anti-inflammatory Activity

A related compound was evaluated for anti-inflammatory effects using RAW264.7 macrophages. The study measured nitric oxide (NO) secretion as a marker for inflammation:

  • Results : The compound significantly inhibited LPS-induced NO secretion, suggesting potential use in treating inflammatory conditions .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar dihydropyridazinones in models of oxidative stress:

  • Findings : Compounds demonstrated a capacity to reduce oxidative damage in neuronal cells, indicating potential applications in neurodegenerative disease treatment .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core followed by sulfonate esterification. Key steps include:

  • Step 1 : Condensation of a substituted phenylhydrazine with a β-ketoester to form the dihydropyridazine ring .
  • Step 2 : Sulfonylation using 4-bromophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3 : Esterification of the carboxylate group using ethanol and a catalytic acid (e.g., H₂SO₄) at reflux .
    Critical parameters include solvent polarity (e.g., THF for intermediate steps), reaction time (6–24 hours per step), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are most effective for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the sulfonyloxy group shows distinct deshielded protons at δ 7.5–8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 507.02) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% using a C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction yields be optimized during derivative synthesis?

  • Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 40–80°C for esterification), solvent (polar aprotic vs. non-polar), and catalyst loading (e.g., 1–5 mol% DMAP) .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfonate ester formation (disappearance of S=O stretching at 1370 cm⁻¹) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclization) while maintaining yields >80% .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-bromophenyl with 3-chlorophenyl) and test against target enzymes (e.g., kinase inhibition assays) .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity variations due to halogen interactions (e.g., bromine vs. fluorine) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or off-target effects .

Basic: What are the key stability considerations for storing and handling this compound?

  • Light Sensitivity : Degrades via sulfonate ester hydrolysis under UV exposure; store in amber vials at –20°C .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent ester hydrolysis .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Advanced: How can computational methods predict its reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., sulfonate oxygen as a leaving group) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate intermediates in SN2 displacement reactions .
  • Solvent Effects : Apply COSMO-RS to predict solvation energies and optimize solvent selection for new reactions .

Advanced: What methodologies are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to purified enzymes (e.g., carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • X-Ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site residues) .

Basic: What are the documented biological activities of this compound and its analogs?

  • Antimicrobial Activity : Analogues with 4-fluorophenyl groups show MIC values of 2–8 µg/mL against S. aureus .
  • Anti-Inflammatory Effects : Inhibits COX-2 with IC₅₀ = 0.7 µM in vitro .
  • Kinase Inhibition : Derivatives with pyridazine cores exhibit >50% inhibition of EGFR at 10 µM .

Advanced: How can regioselectivity challenges in derivative synthesis be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer sulfonylation to the 4-position .
  • Catalytic Control : Use Pd(OAc)₂ with ligands (e.g., XPhos) to favor C–O bond formation over competing pathways .
  • Microwave Irradiation : Enhances regioselectivity in cyclization steps by reducing side reactions .

Basic: What are the safety and handling protocols for this compound?

  • Hazard Identification : Limited acute toxicity data; assume irritant properties (wear gloves, goggles) .
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.